molecular formula C9H18OSi B14478705 1-(Trimethylsilyl)hex-2-EN-1-one CAS No. 66132-94-3

1-(Trimethylsilyl)hex-2-EN-1-one

Cat. No.: B14478705
CAS No.: 66132-94-3
M. Wt: 170.32 g/mol
InChI Key: ZVMAUJPLICUWAA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hex-2-EN-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hex-2-en-1-one backbone. This compound is notable for its unique chemical properties and its utility in various synthetic applications.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hex-2-EN-1-one typically involves the reaction of hex-2-en-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Hex-2-en-1-one+Trimethylsilyl chlorideThis compound\text{Hex-2-en-1-one} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Hex-2-en-1-one+Trimethylsilyl chloride→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Trimethylsilyl)hex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)hex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)hex-2-EN-1-one exerts its effects involves the reactivity of the enone moiety and the trimethylsilyl group. The enone can participate in various addition reactions, while the trimethylsilyl group can act as a protecting group or be substituted with other functional groups. Molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-(Trimethylsilyl)hex-2-EN-1-one can be compared with other similar compounds such as:

    1-(Trimethylsilyl)prop-2-EN-1-one: Similar structure but with a shorter carbon chain.

    1-(Trimethylsilyl)but-2-EN-1-one: Similar structure but with a different carbon chain length.

    1-(Trimethylsilyl)pent-2-EN-1-one: Similar structure but with a different carbon chain length.

The uniqueness of this compound lies in its specific carbon chain length and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

66132-94-3

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

1-trimethylsilylhex-2-en-1-one

InChI

InChI=1S/C9H18OSi/c1-5-6-7-8-9(10)11(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

ZVMAUJPLICUWAA-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=O)[Si](C)(C)C

Origin of Product

United States

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